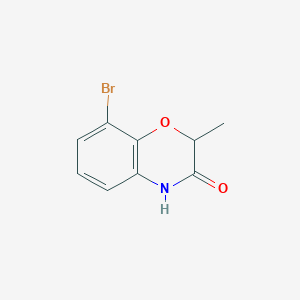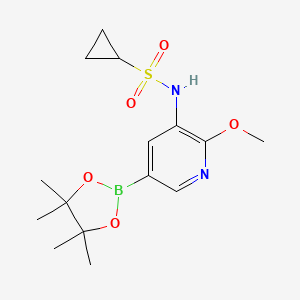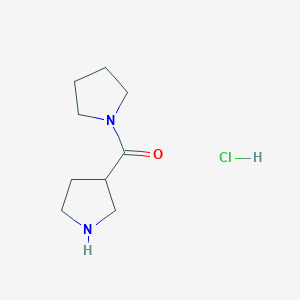
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl
Übersicht
Beschreibung
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is a chemical compound with the CAS Number: 1315592-48-3. It has a molecular weight of 204.7 and its IUPAC name is 1-(3-pyrrolidinylcarbonyl)pyrrolidine hydrochloride . It is a solid substance that should be stored at room temperature, kept dry and cool .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is characterized by a monoclinic crystal system with space group P21/c (no. 14). The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)° .Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis
The title compound, related to Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl, demonstrates an envelope geometry in its pyrrolidine ring structure, with a weak intermolecular C—H⋯O hydrogen bond involving the carbonyl O atom, highlighting its potential for detailed structural analysis and molecular interaction studies (Butcher, Bakare, & John, 2006).
Organotin(IV) Complexes
Research into organotin(IV) complexes of derivatives of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone shows significant antibacterial activities, suggesting their potential as drug candidates. These complexes coordinate through multiple sites and show promising in vitro antimicrobial activities against various pathogens (Singh, Singh, & Bhanuka, 2016).
Anticonvulsant Agents
Derivatives of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents. One compound exhibited significant potency and a protective index higher than the reference drug phenytoin, indicating a promising pathway for developing new anticonvulsant drugs (Malik & Khan, 2014).
Dipeptidyl Peptidase IV Inhibitors
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone derivatives have been identified as potent and selective dipeptidyl peptidase IV inhibitors, offering a promising approach for the treatment of type 2 diabetes. These compounds have shown high oral bioavailability and low plasma protein binding, supporting their development as new therapeutic agents (Ammirati et al., 2009).
Corrosion Inhibition
Research on derivatives, including Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This showcases the compound's versatility and potential application in protecting metals from corrosion (Ma et al., 2017).
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOSUYHONOZWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl | |
CAS RN |
1315592-48-3 | |
| Record name | 3-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



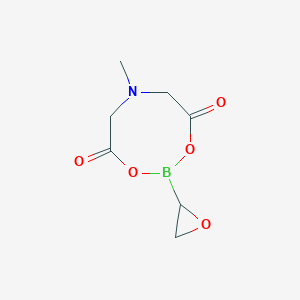
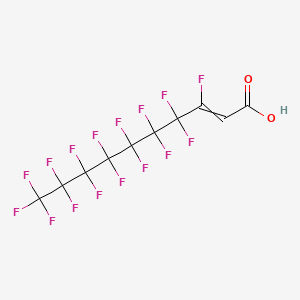
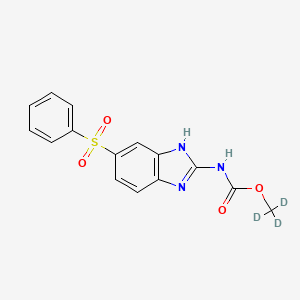
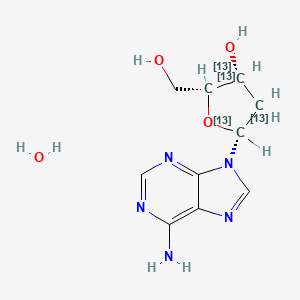
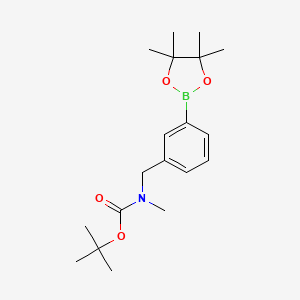
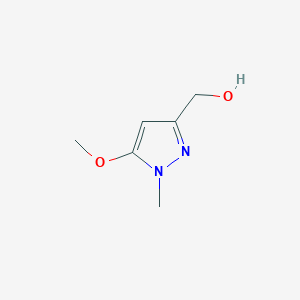

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)


![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
